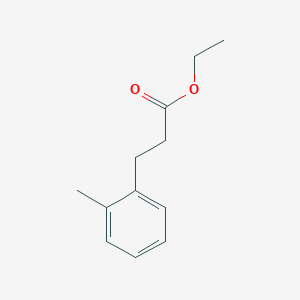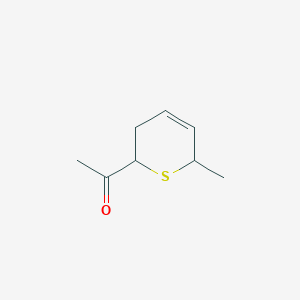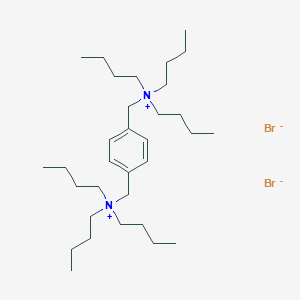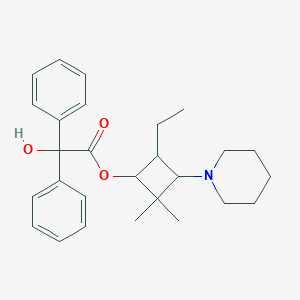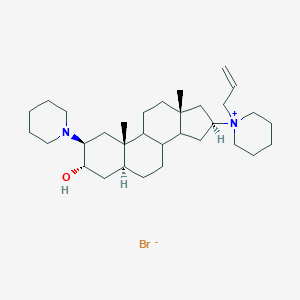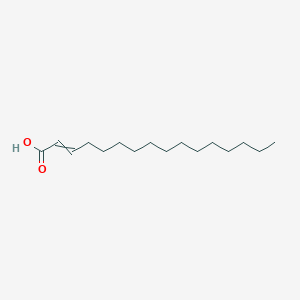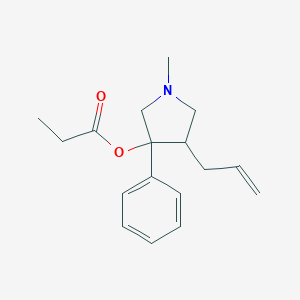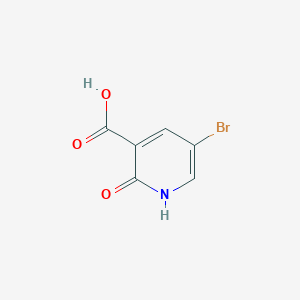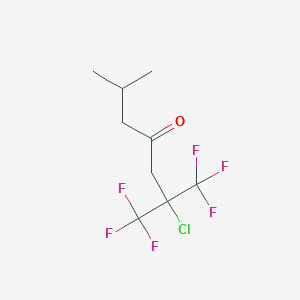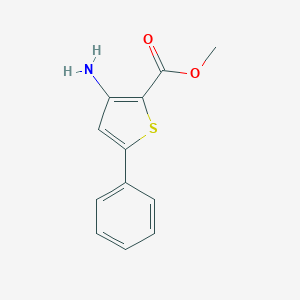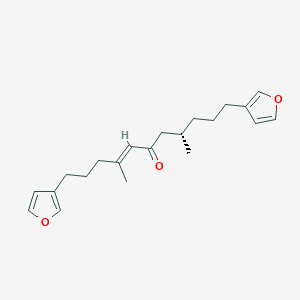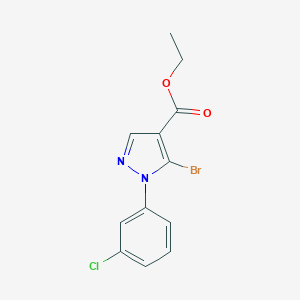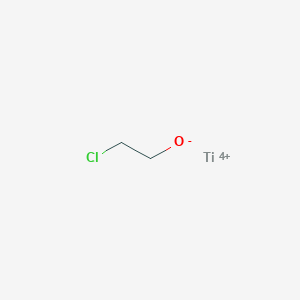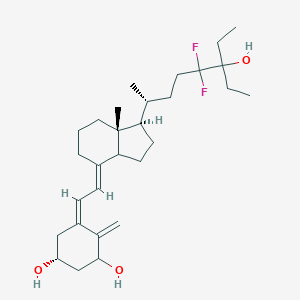
Dfdm-calcitriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dfdm-calcitriol is a synthetic vitamin D analogue that has been extensively researched for its potential therapeutic applications. It is a potent modulator of calcium and phosphorus metabolism and has shown promising results in the treatment of various diseases. In
Wirkmechanismus
Dfdm-calcitriol exerts its effects through the vitamin D receptor (VDR). The VDR is a nuclear receptor that regulates gene expression in response to vitamin D. Dfdm-calcitriol binds to the VDR and induces conformational changes that allow it to interact with coactivators and corepressors. This interaction leads to the regulation of gene expression, resulting in the physiological effects of Dfdm-calcitriol.
Biochemische Und Physiologische Effekte
Dfdm-calcitriol has several biochemical and physiological effects. It regulates calcium and phosphorus metabolism, promoting bone mineralization and preventing bone resorption. It also has immunomodulatory effects, reducing inflammation and modulating the immune response. In addition, Dfdm-calcitriol has been found to inhibit cancer cell growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Dfdm-calcitriol has several advantages for lab experiments. It is a stable analogue of calcitriol, making it easier to handle and store. It also has a higher potency than calcitriol, allowing for lower doses to be used in experiments. However, Dfdm-calcitriol has some limitations. It is expensive and not widely available, making it difficult to use in large-scale experiments. In addition, its potency can lead to off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for Dfdm-calcitriol research. One area of interest is the use of Dfdm-calcitriol in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new delivery methods for Dfdm-calcitriol, such as nanoparticles or liposomes, to improve its bioavailability. Additionally, further research is needed to fully understand the mechanism of action of Dfdm-calcitriol and its potential applications in other diseases.
Synthesemethoden
Dfdm-calcitriol is synthesized from calcitriol, which is the active form of vitamin D. The synthesis process involves the modification of the side chain of calcitriol to produce a stable analogue. The modification of the side chain is achieved through the addition of a fluorine atom and a hydroxyl group. This modification enhances the stability and potency of Dfdm-calcitriol.
Wissenschaftliche Forschungsanwendungen
Dfdm-calcitriol has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, osteoporosis, psoriasis, and autoimmune diseases. Dfdm-calcitriol has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to increase bone mineral density and reduce the risk of fractures in osteoporosis patients. In addition, Dfdm-calcitriol has been found to have immunomodulatory effects, making it a potential treatment option for autoimmune diseases.
Eigenschaften
CAS-Nummer |
106647-71-6 |
|---|---|
Produktname |
Dfdm-calcitriol |
Molekularformel |
C29H46F2O3 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46F2O3/c1-6-28(34,7-2)29(30,31)16-14-19(3)24-12-13-25-21(9-8-15-27(24,25)5)10-11-22-17-23(32)18-26(33)20(22)4/h10-11,19,23-26,32-34H,4,6-9,12-18H2,1-3,5H3/b21-10+,22-11-/t19-,23-,24-,25?,26?,27-/m1/s1 |
InChI-Schlüssel |
OUCLWOMRWNRDCS-BRCLTZEPSA-N |
Isomerische SMILES |
CCC(CC)(C(CC[C@@H](C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CC(C3=C)O)O)C)(F)F)O |
SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |
Kanonische SMILES |
CCC(CC)(C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)(F)F)O |
Andere CAS-Nummern |
123836-13-5 |
Synonyme |
24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3 DFDM-calcitriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



